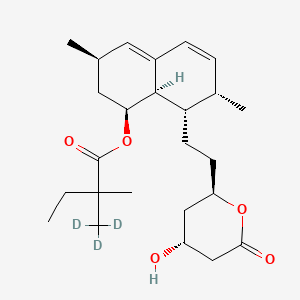
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reduced Estrogen Receptor Affinity and Catecholamine Interactions
2-Hydroxyestradiol derivatives like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 have reduced affinity for hypothalamic, pituitary, and uterine estrogen receptors. However, they retain potency for interaction with catechol-O-methyltransferase, which is comparable to that of natural catechols. This distinct profile makes them valuable in studying the mechanism of action of catechol estrogens (Merriam, MacLusky, Johnson, & Naftolin, 1980).
Catalysis of Hydroxylation in Estrogen Metabolism
2-Hydroxy-17ß-estradiol derivatives are involved in estrogen metabolism, specifically in the hydroxylation of 17 beta-estradiol (E2). This activity is linked with human cytochrome P450 1B1, which plays a role in endocrine regulation and the toxicity of estrogens (Hayes, Spink, Spink, Cao, Walker, & Sutter, 1996).
Inhibition of 17ß-Hydroxysteroid Dehydrogenase Type 1
Compounds like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 can be used to inhibit 17ß-Hydroxysteroid dehydrogenase type 1 (17ß-HSD1), an enzyme that converts estrone to estradiol. This inhibition is significant in treating diseases like hormone-dependent breast cancer (Vicker et al., 2006).
Estradiol Metabolism and Sex Differences
Studies on oxidative metabolism of estradiol, involving 2-Hydroxy-17ß-estradiol derivatives, reveal significant sex differences in metabolism pathways. These differences could influence the biological actions of the hormone (Fishman, Bradlow, Schneider, Anderson, & Kappas, 1980).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 involves the conversion of estrone to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 through a series of reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Estrone is dissolved in D2O and reduced using NaBD4 to form 2-Hydroxy-estrone-1,4,16,16,17-d5.", "The reaction mixture is then treated with NaOH to convert 2-Hydroxy-estrone-1,4,16,16,17-d5 to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5.", "The product is isolated by acidification of the reaction mixture with HCl and extraction with ethyl acetate.", "The organic layer is washed with water and dried over Na2SO4.", "The solvent is removed under reduced pressure to obtain the desired product." ] } | |
Número CAS |
221093-33-0 |
Nombre del producto |
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 |
Fórmula molecular |
C18H19O3D5 |
Peso molecular |
293.42 |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
Clave InChI |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Punto de ebullición |
481.5±45.0 °C at 760 mmHg |
Densidad |
1.2±0.1 g/cm3 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
362-05-0 (unlabelled) |
Sinónimos |
SCHEMBL4095308; Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)- |
Etiqueta |
Estradiol Impurities |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)